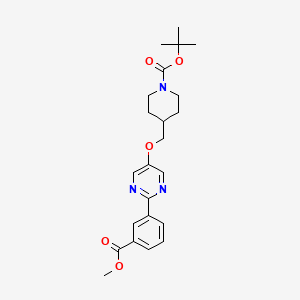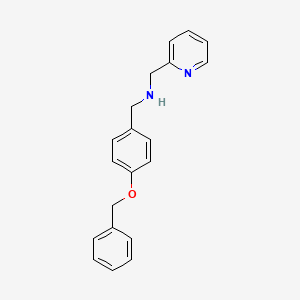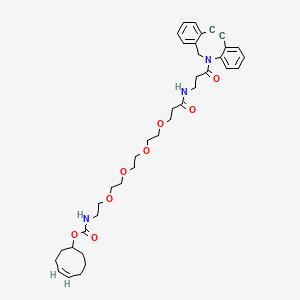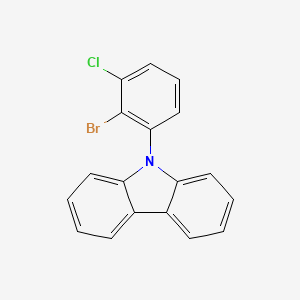![molecular formula C10H13NO B11830621 (1S,4R,12R)-3-oxa-10-azatetracyclo[5.4.1.01,10.04,12]dodec-7-ene](/img/structure/B11830621.png)
(1S,4R,12R)-3-oxa-10-azatetracyclo[5.4.1.01,10.04,12]dodec-7-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,4R,12R)-3-oxa-10-azatetracyclo[5.4.1.01,10.04,12]dodec-7-ene is a complex organic compound with a unique tetracyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its intricate structure and the presence of multiple functional groups make it a versatile molecule for synthetic and analytical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R,12R)-3-oxa-10-azatetracyclo[5.4.1.01,10.04,12]dodec-7-ene typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor under specific conditions. For instance, a precursor containing the necessary functional groups can undergo a series of cyclization reactions facilitated by catalysts such as copper or palladium. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can be integrated to make the production more sustainable.
Chemical Reactions Analysis
Types of Reactions
(1S,4R,12R)-3-oxa-10-azatetracyclo[5.4.1.01,10.04,12]dodec-7-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1S,4R,12R)-3-oxa-10-azatetracyclo[54101,1004,12]dodec-7-ene is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural complexity. It serves as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine
In medicine, (1S,4R,12R)-3-oxa-10-azatetracyclo[5.4.1.01,10.04,12]dodec-7-ene has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit biological activity, making it a candidate for drug development and therapeutic research.
Industry
In the industrial sector, this compound can be used in the development of advanced materials. Its stability and reactivity make it suitable for creating polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (1S,4R,12R)-3-oxa-10-azatetracyclo[5.4.1.01,10.04,12]dodec-7-ene involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, altering the activity of the target molecule. This interaction can trigger a cascade of biochemical events, leading to the desired effect. The pathways involved may include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the manufacture of fentanyl and related derivatives.
4-ANPP (4-anilinopiperidine): Another intermediate in the synthesis of fentanyl analogues.
N-Phenethyl-4-piperidinone: A precursor in the synthesis of various piperidine-based compounds.
Uniqueness
What sets (1S,4R,12R)-3-oxa-10-azatetracyclo[54101,1004,12]dodec-7-ene apart from these similar compounds is its unique tetracyclic structure, which provides distinct chemical and physical properties
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
(1S,4R,12R)-3-oxa-10-azatetracyclo[5.4.1.01,10.04,12]dodec-7-ene |
InChI |
InChI=1S/C10H13NO/c1-2-8-9-7(1)3-4-11-5-10(9,11)6-12-8/h3,8-9H,1-2,4-6H2/t8-,9+,10+,11?/m1/s1 |
InChI Key |
ZAOOXPLWCSCEDF-LCVSCUNMSA-N |
Isomeric SMILES |
C1CC2=CCN3C[C@]34[C@@H]2[C@@H]1OC4 |
Canonical SMILES |
C1CC2=CCN3CC34C2C1OC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,3R,4S,5R)-2-(hydroxymethyl)-6-[(4-nitrophenyl)methoxy]-5-sulfanyloxane-3,4-diol](/img/structure/B11830548.png)

![3-[((S)-2-Amino-3-methyl-butyrylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B11830556.png)



![Tert-butyl 3-{[2-(4-methylpiperazin-1-yl)ethyl]amino}azetidine-1-carboxylate](/img/structure/B11830587.png)
![{5-Bromo-3-azabicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B11830590.png)
![methyl (1S,2S,3R,4R)-3-[(1R)-1-acetamido-2-ethylbutyl]-4-amino-2-hydroxycyclopentane-1-carboxylate](/img/structure/B11830592.png)

![tert-butyl N-(1-{[1-({4-[(diaminomethylidene)amino]-1-[(5-methyl-2-oxo-2H-chromen-7-yl)carbamoyl]butyl}carbamoyl)-2-hydroxyethyl]carbamoyl}-2-phenylethyl)carbamate](/img/structure/B11830605.png)
![tert-butyl (1-(1H-benzo[d]imidazol-2-yl)piperidin-3-yl)carbamate](/img/structure/B11830613.png)
![1-(N-(tert-Butoxycarbonyl)sulfamoyl)-1,4-diazabicyclo[2.2.2]octan-1-ium chloride](/img/structure/B11830626.png)
